2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-ethylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-16-18-17-15(19-16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMCBLPMYHRNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. It belongs to the oxadiazole family, which has been recognized for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing research findings and case studies.
- Molecular Formula: C22H18N2OS2
- Molecular Weight: 390.52 g/mol
- CAS Number: 478033-59-9
Structural Characteristics
The compound features a naphtho[1,2-b]thiophene moiety linked to an oxadiazole ring through an ethylsulfanyl group. This unique structure contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with oxadiazole structures often exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of various oxadiazoles reported that derivatives similar to this compound displayed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of oxadiazoles has been widely studied. In vitro assays demonstrated that derivatives of 1,3,4-oxadiazole can induce apoptosis in cancer cell lines. For instance, one study showed that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this class of compounds. Research has shown that certain oxadiazoles can reduce inflammation markers in animal models of arthritis and other inflammatory diseases . This suggests potential therapeutic applications for inflammatory conditions.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various oxadiazoles against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Case Study 2: Anticancer Screening
In a screening program aimed at identifying new anticancer agents, derivatives of oxadiazoles were tested against a panel of cancer cell lines. Among these, the compound showed promising cytotoxicity against lung cancer cells (A549), with IC50 values indicating significant potential for further development .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues of 1,3,4-Oxadiazole Derivatives
Thioether vs. Aryl Substituents
- Ethylsulfanyl Group (Target Compound) : The thioether moiety is associated with fungicidal activity in analogs like compound 5g, which showed SDH enzyme inhibition via molecular docking . The ethyl chain may enhance lipophilicity, improving membrane permeability.
Aromatic Systems
- Dihydronaphthothiophene vs. Thiophene/Thiazole : The dihydronaphthothiophene in the target compound offers a larger aromatic system compared to simpler thiophene derivatives (e.g., ). This may improve stacking interactions with biological targets but reduce solubility .
Activity Profiles of Analogous Compounds
Fungicidal and Herbicidal Activity
- Compound 5g () demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal bleaching effects. The thioether group and trifluoromethylpyrazole substituent were critical for activity .
Anti-inflammatory Activity
- Bromophenyl- and chlorophenyl-substituted oxadiazoles () showed ~60% anti-inflammatory activity, comparable to indomethacin. Bulky aryl groups likely stabilize hydrophobic interactions with COX enzymes .
- Target Compound : The ethylsulfanyl group’s smaller size may limit anti-inflammatory efficacy but could favor other applications.
Antimicrobial Activity
- Triazole derivatives synthesized from oxadiazole precursors () exhibited antimicrobial effects. The dihydronaphthothiophene in the target compound could enhance lipophilicity, improving penetration into microbial membranes .
Q & A
What are the optimal synthetic pathways for preparing 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, cyclization of hydrazide intermediates with carbon disulfide or thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) can yield the oxadiazole core. Ethylsulfanyl groups are introduced via alkylation using ethyl iodide in the presence of a base (e.g., KOH). Optimal conditions include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates .
- Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
